4,4'-bis(1-naphthoylamino)-3,3'-biphenyldicarboxylic acid
Overview
Description
'4,4'-bis(1-naphthoylamino)-3,3'-biphenyldicarboxylic acid' is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as BNIPDD or HBC and belongs to the family of naphthalene-based organic compounds.
Mechanism of Action
The mechanism of action of BNIPDD is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to the inhibition of DNA replication and transcription. BNIPDD has also been shown to interact with proteins and enzymes, leading to the modulation of their activity.
Biochemical and Physiological Effects:
BNIPDD has been shown to exhibit cytotoxicity towards various cancer cell lines, making it a potential candidate for use in cancer therapy. It has also been shown to have antibacterial and antifungal activity, indicating its potential use as an antimicrobial agent. BNIPDD has been shown to induce apoptosis in cancer cells, leading to the activation of caspase enzymes and the cleavage of PARP.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNIPDD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the compound is relatively expensive and difficult to synthesize, which may limit its widespread use in research.
Future Directions
There are several potential future directions for research involving BNIPDD. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the investigation of BNIPDD's potential as a therapeutic agent for cancer and other diseases. Additionally, the use of BNIPDD as a fluorescent probe for biological imaging could be further explored, with the aim of improving its sensitivity and specificity. Overall, the unique properties of BNIPDD make it a promising candidate for further research in a variety of scientific fields.
Scientific Research Applications
BNIPDD has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit excellent optical and electronic properties, making it a promising candidate for use in electronic devices such as organic field-effect transistors and light-emitting diodes. BNIPDD has also been investigated for its potential use as a fluorescent probe in biological imaging due to its high fluorescence quantum yield and good photostability.
properties
IUPAC Name |
5-[3-carboxy-4-(naphthalene-1-carbonylamino)phenyl]-2-(naphthalene-1-carbonylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2O6/c39-33(27-13-5-9-21-7-1-3-11-25(21)27)37-31-17-15-23(19-29(31)35(41)42)24-16-18-32(30(20-24)36(43)44)38-34(40)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H,(H,37,39)(H,38,40)(H,41,42)(H,43,44) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXZKTYFZKAWHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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